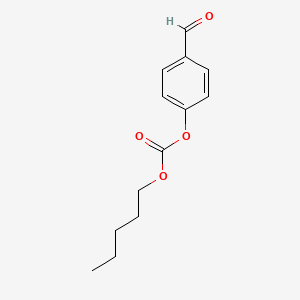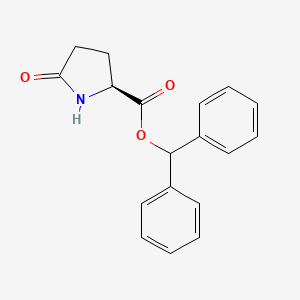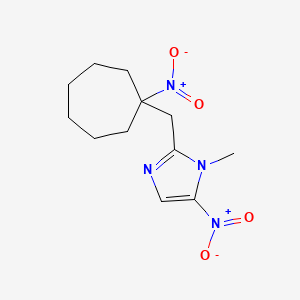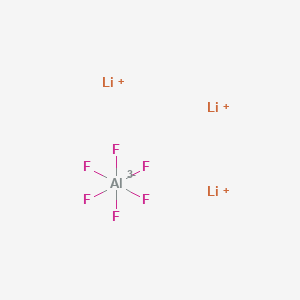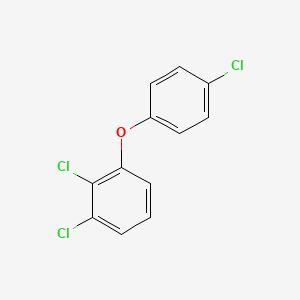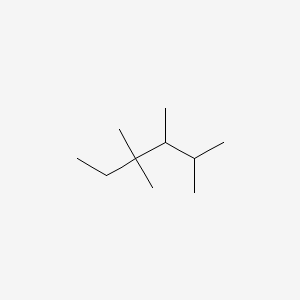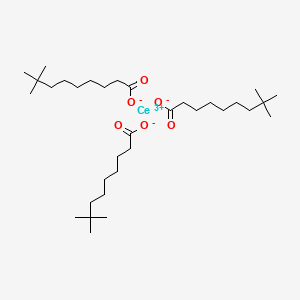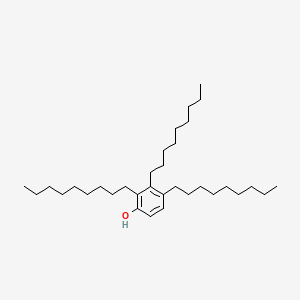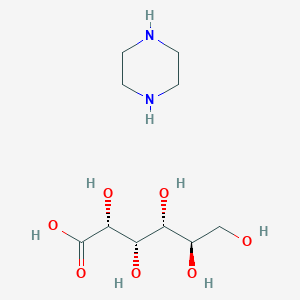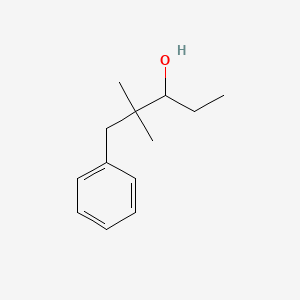
2,2-Dimethyl-1-phenylpentan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1-phenylpentan-3-ol is an organic compound with the molecular formula C13H20O It is a secondary alcohol characterized by a phenyl group attached to the first carbon and two methyl groups attached to the second carbon of a pentane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-phenylpentan-3-ol can be achieved through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 2,2-dimethylpentan-3-one under anhydrous conditions to yield the desired alcohol. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Another method involves the reduction of 2,2-dimethyl-1-phenylpentan-3-one using sodium borohydride or lithium aluminum hydride as reducing agents. This reaction is usually performed in a solvent like tetrahydrofuran or diethyl ether, and the reaction mixture is stirred at room temperature until the reduction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. The reaction is conducted under high pressure and temperature to ensure complete conversion of the ketone to the alcohol.
化学反応の分析
Types of Reactions
2,2-Dimethyl-1-phenylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or diethyl ether.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.
Major Products Formed
Oxidation: 2,2-Dimethyl-1-phenylpentan-3-one.
Reduction: 2,2-Dimethyl-1-phenylpentane.
Substitution: 2,2-Dimethyl-1-phenylpentan-3-chloride or 2,2-Dimethyl-1-phenylpentan-3-bromide.
科学的研究の応用
2,2-Dimethyl-1-phenylpentan-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role as a building block for drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its unique aromatic properties.
作用機序
The mechanism of action of 2,2-Dimethyl-1-phenylpentan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their function.
類似化合物との比較
Similar Compounds
- 2,2-Dimethyl-1-phenylpropan-1-ol
- 2,2-Dimethyl-1-phenylbutan-3-ol
- 2,2-Dimethyl-1-phenylhexan-3-ol
Uniqueness
2,2-Dimethyl-1-phenylpentan-3-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of two methyl groups at the second carbon and a phenyl group at the first carbon makes it different from other similar compounds, leading to unique reactivity and applications.
特性
CAS番号 |
93963-37-2 |
|---|---|
分子式 |
C13H20O |
分子量 |
192.30 g/mol |
IUPAC名 |
2,2-dimethyl-1-phenylpentan-3-ol |
InChI |
InChI=1S/C13H20O/c1-4-12(14)13(2,3)10-11-8-6-5-7-9-11/h5-9,12,14H,4,10H2,1-3H3 |
InChIキー |
VQTSUDONSIEYQP-UHFFFAOYSA-N |
正規SMILES |
CCC(C(C)(C)CC1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


